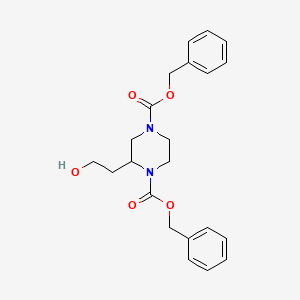![molecular formula C8H11Br3N2 B13093785 5-Bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine dihydrobromide](/img/structure/B13093785.png)
5-Bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine dihydrobromide is a chemical compound with the molecular formula C8H10Br2N2 It is a derivative of pyrrolo[2,3-b]pyridine, a heterocyclic compound containing both pyrrole and pyridine rings
Méthodes De Préparation
The synthesis of 5-Bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine dihydrobromide typically involves the bromination of 3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selectivity and yield .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
5-Bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine dihydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
5-Bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine dihydrobromide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including kinase inhibitors and other therapeutic agents targeting cancer and other diseases.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine dihydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in the context of kinase inhibition, the compound binds to the active site of the kinase enzyme, preventing its activity and thereby inhibiting downstream signaling pathways involved in cell proliferation and survival . This mechanism is particularly relevant in cancer therapy, where abnormal kinase activity drives tumor growth and progression.
Comparaison Avec Des Composés Similaires
5-Bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine dihydrobromide can be compared with other similar compounds, such as:
5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine: This compound lacks the dihydrobromide moiety and has different solubility and reactivity properties.
Pyrrolopyrazine Derivatives: These compounds contain a pyrazine ring instead of a pyridine ring and exhibit different biological activities, such as antimicrobial and kinase inhibitory effects.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dihydrobromide moiety, which influences its chemical and biological properties.
Propriétés
Formule moléculaire |
C8H11Br3N2 |
|---|---|
Poids moléculaire |
374.90 g/mol |
Nom IUPAC |
5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;dihydrobromide |
InChI |
InChI=1S/C8H9BrN2.2BrH/c1-5-3-10-8-7(5)2-6(9)4-11-8;;/h2,4-5H,3H2,1H3,(H,10,11);2*1H |
Clé InChI |
HHZLEUITIQEPAH-UHFFFAOYSA-N |
SMILES canonique |
CC1CNC2=C1C=C(C=N2)Br.Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


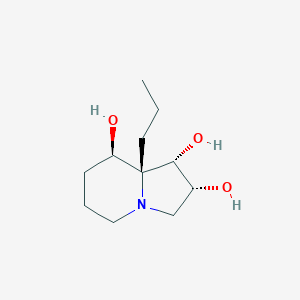
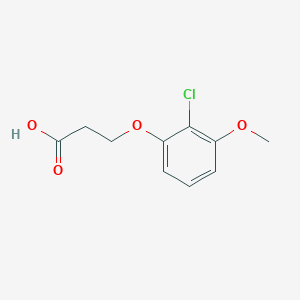



![{[6-Amino-3-ethyl-2,4-dioxo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidin-5-yl]sulfanyl}acetic acid](/img/structure/B13093754.png)
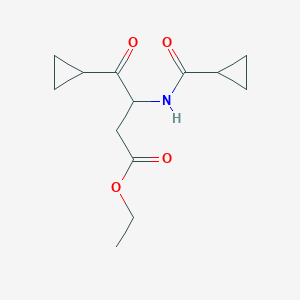
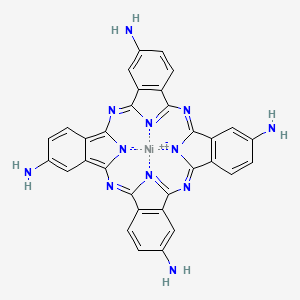
![5-Benzyl-2-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B13093759.png)
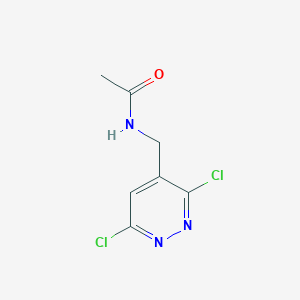
![4-Methyl-2-(methylamino)pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B13093768.png)
